ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a methyl group at position 1, an acetyl group at position 5, and an ethyl ester at position 2. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to form hydrogen bonds .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 5-acetyl-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5-10-11(3)8(7)6(2)12/h5H,4H2,1-3H3 |
InChI Key |
OVVXVQCNOXVFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazine and Ethoxy Methylene Ethyl Cyanoacetate (Patent CN105646357A)
One efficient method involves reacting a 40% methyl hydrazine aqueous solution with ethoxy methylene ethyl cyanoacetate in toluene as a solvent. This process yields 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, an important precursor to the target compound. The advantages include:
- Use of readily available and low-toxicity methyl hydrazine.
- Simple operation with short reaction times.
- High product yield with minimal waste generation.
This process forms the pyrazole ring by nucleophilic attack of methyl hydrazine on the activated cyanoacetate derivative, followed by cyclization and ester formation.
Regioselective Synthesis through Enaminone Intermediates (Research Article, MDPI 2022)
A literature protocol describes the synthesis of 5-substituted 1H-pyrazole-4-carboxylates via:
- Acylation of arylhydrazines with methyl malonyl chloride to form hydrazides.
- Conversion of hydrazides to enaminone intermediates using tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent).
- Cyclization of enaminones in a water/methanol/triethylamine mixture to yield 5-hydroxy-1H-pyrazole-4-carboxylates.
Although this method focuses on hydroxy derivatives, it provides a versatile framework for synthesizing 5-substituted pyrazole carboxylates, which can be further modified to introduce acetyl groups at the 5-position by oxidation or acylation.
Methylation and Acylation of Pyrazole Carboxylates (Patent CN106187894A)
This patent outlines a multi-step preparation of methylated and chlorinated pyrazole carboxylates, which can be adapted for acetylation:
- Starting from 3-ethyl-5-pyrazole carboxylic acid ethyl ester, methylation is performed using dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether as solvent at 100–150°C under nitrogen atmosphere.
- The methylated intermediate is purified by filtration and vacuum distillation.
- Subsequent treatment with hydrochloric acid and hydrogen peroxide in dichloroethane introduces halogen substituents, demonstrating the feasibility of selective functionalization on the pyrazole ring.
This method highlights the use of mild methylation agents and controlled oxidation/acylation conditions, which can be tailored to introduce acetyl groups at the 5-position by replacing halogenation reagents with acetylation agents.
Comparative Data Table of Key Preparation Parameters
Research Findings and Analysis
- The hydrazine-based synthesis route offers a straightforward and environmentally friendly approach to the pyrazole core with ethyl ester functionality, suitable for scale-up.
- The enaminone intermediate strategy provides regioselectivity and functional group tolerance, enabling the synthesis of various substituted pyrazole carboxylates, which can be chemically modified to introduce acetyl groups.
- The methylation and subsequent oxidation/acylation method demonstrates the utility of mild methylating agents and controlled reaction conditions for selective substitution on the pyrazole ring, which can be adapted for acetylation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrazole derivatives, 3,5-disubstituted pyrazoles, and other functionalized pyrazole compounds .
Scientific Research Applications
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: It is being investigated for its anticancer and antidiabetic properties.
Industry: The compound is used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways involved depend on the specific application and the functional groups attached to the pyrazole ring.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and functional groups of related pyrazole derivatives:
Key Observations:
- Substituent Effects: The acetyl group in the target compound enhances electrophilicity at position 5, enabling nucleophilic reactions (e.g., condensations). In contrast, the azido group in facilitates click chemistry applications, while the amino group in and allows for hydrogen bonding and participation in Schiff base formation. The tosyl group in increases steric bulk and modifies solubility (lipophilic vs.
Physicochemical Properties
Melting Points and Solubility:
- Ethyl 5-azido-1H-pyrazole-4-carboxylate : Melting point = 92.2–93.7°C; soluble in chlorinated solvents (e.g., CH₂Cl₂) .
- Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate: Higher molecular weight (241.25 g/mol) due to the phenyl group; likely lower solubility in polar solvents compared to the acetyl derivative .
- Ethyl 5-amino derivatives: Amino groups enhance solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding .
Spectroscopic Data:
- IR Spectroscopy :
- NMR :
Comparison with Azido and Cyano Derivatives:
Biological Activity
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings on its biological properties, focusing on its potential therapeutic applications, particularly in the fields of insecticidal, anticancer, and anti-inflammatory activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of suitable pyrazole derivatives with acetylating agents. The resulting compound features a pyrazole ring that is known for its ability to interact with various biological targets due to its unique structural properties.
Insecticidal Activity
Recent studies have highlighted the insecticidal potential of pyrazole derivatives, including this compound. In a comparative study, several pyrazole derivatives were tested against Aphis fabae, with some compounds exhibiting mortality rates comparable to established insecticides like imidacloprid. For instance, certain derivatives showed up to 85.7% mortality at concentrations as low as 12.5 mg/L, indicating strong potential for agricultural applications .
| Compound | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| This compound | 85.7 | 12.5 |
| Imidacloprid | 100 | 12.5 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, suggesting that the compound selectively targets cancer cells while sparing normal fibroblasts .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. This compound was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably high, indicating a promising therapeutic profile for managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect their pharmacological properties. For example, substituents at position N1 were found to influence both anticancer and anti-inflammatory activities, with certain alkyl and aryl groups enhancing efficacy while others diminished it .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Insecticidal Efficacy : A field study demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings without adversely affecting non-target species.
- Cancer Cell Line Studies : Laboratory experiments revealed that treatment with this compound led to apoptosis in cancer cells, further supporting its potential as an anticancer agent.
- Anti-inflammatory Trials : Animal models treated with this compound showed reduced swelling and pain in inflammatory conditions compared to control groups.
Q & A
Q. What are the established synthetic routes for ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines or hydrazides, followed by functionalization. For example, cyclocondensation using phenylhydrazine and DMF-DMA yields intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to carboxylic acid derivatives . Reaction optimization involves adjusting stoichiometry, temperature (e.g., 50–80°C), and catalysts (e.g., trifluoroacetic acid) to maximize yield. Purification often employs flash chromatography with gradients like cyclohexane/ethyl acetate (0–35%) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., pyrazole ring protons at δ 8.02–9.32 ppm) and coupling constants .
- IR spectroscopy : Identifies functional groups like carbonyls (1681 cm⁻¹ for ester C=O) and azides (2121 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., [M]+ at m/z 181.0594) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Spill management : Use inert absorbents (e.g., Celite) and avoid drain disposal .
- Waste disposal : Classify as hazardous waste and use licensed disposal services .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
Quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) model reaction energetics and transition states. For example, ICReDD integrates computational reaction path searches with experimental validation to reduce trial-and-error approaches . Solvent effects and substituent electronic properties (e.g., electron-withdrawing acetyl groups) can be simulated to predict regioselectivity .
Q. How do researchers resolve contradictions in spectral data for structurally similar pyrazole derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected shifts due to tautomerism) are addressed by:
- Comparative analysis : Benchmarking against crystallographically validated structures (e.g., Acta Crystallographica data ).
- Theoretical calculations : Overlaying experimental and DFT-predicted spectra to identify conformational or solvation effects .
Q. What methodologies enable the study of bioactivity in pyrazole-carboxylate derivatives?
- Enzyme inhibition assays : Test derivatives against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric readouts .
- NO release studies : Measure nitric oxide production via Griess assay for derivatives with diazeniumdiolate moieties .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., trifluoromethyl groups) with potency .
Q. How can reaction scalability be improved without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility .
- Membrane separation : Purify intermediates using nanofiltration to remove unreacted starting materials .
Data Analysis & Methodological Challenges
Q. What strategies validate the stability of this compound under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to assess shelf life via HPLC .
- Mass balance analysis : Track decomposition products (e.g., hydrolysis to carboxylic acid) .
Q. How are advanced synthetic intermediates (e.g., azido-pyrazoles) characterized for click chemistry applications?
- X-ray crystallography : Resolve azide group geometry and confirm regiochemistry .
- Kinetic studies : Monitor Cu(I)-catalyzed cycloaddition rates with alkynes using UV-Vis or NMR .
Q. What green chemistry approaches minimize environmental impact in pyrazole synthesis?
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol .
- Catalyst recycling : Recover Pd/C or biocatalysts via filtration or magnetic separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
